molecular formula C20H16FN3O3 B2708291 N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-13-2

N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2708291
CAS No.: 946302-13-2
M. Wt: 365.364
InChI Key: YTDGWDANOSXIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule compound of interest in medicinal chemistry and preclinical research. This chemical features a dihydropyridinone core, a common scaffold in drug discovery, substituted with a 2-carbamoylanilide and a 4-fluorobenzyl group. These structural motifs are often associated with biological activity, and similar compounds have been investigated for interactions with various enzyme targets, such as kinase and receptor signaling pathways . Provided as a solid with certified high purity and stability, this product is intended for use in assay development, hit-to-lead optimization, and other early-stage research applications. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry documentation, to ensure experimental reproducibility. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c21-14-9-7-13(8-10-14)12-24-11-3-5-16(20(24)27)19(26)23-17-6-2-1-4-15(17)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDGWDANOSXIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the fluorobenzyl group and the carbamoylphenyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name / ID Key Substituents Molecular Weight Primary Target Key Findings
Target compound: N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - 2-carbamoylphenyl (R1)
- 4-fluorophenylmethyl (R2)
~395.35 g/mol* Inferred kinase targets† Hypothesized kinase inhibition based on structural similarity to BMS-777607 .
BMS-777607 - 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl (R1)
- 4-ethoxy (R3)
529.91 g/mol MET/RON kinases Orally efficacious; IC₅₀ = 3.9 nM (MET), 1.1 nM (RON) .
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 4-acetylphenyl (R1)
- 2-chloro-6-fluorobenzyl (R2)
~418.82 g/mol Unreported Halogen-rich substituents may improve binding but reduce solubility.
N-cycloheptyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - Cycloheptyl (R1)
- 4-fluorophenylmethyl (R2)
~383.43 g/mol CB1/CB2 receptors Acts as a cannabinoid receptor inverse agonist .
BG15209 - 4-bromo-2-methylphenyl (R1)
- 4-fluorophenylmethyl (R2)
415.26 g/mol Unreported Bromine substitution may enhance lipophilicity and blood-brain barrier penetration.

*Calculated based on structural formula.

Functional and Pharmacological Insights

  • Target Selectivity: The target compound lacks the 4-ethoxy group and chloropyridinyloxy moiety present in BMS-777607, which are critical for MET/RON kinase selectivity and oral bioavailability . Its carbamoylphenyl group may instead favor interactions with other kinases or receptors. BMS-777607 demonstrates nanomolar potency against MET/RON due to its ethoxy group and chloropyridinyloxy substituent, which stabilize interactions with the kinase hinge region . N-cycloheptyl analog () shifts activity to cannabinoid receptors, highlighting how carboxamide substituents (e.g., cycloheptyl vs. carbamoylphenyl) redirect target specificity .
  • Substituent Effects: 4-Fluorophenylmethyl: Common across analogs (e.g., target compound, BMS-777607, BG15209), this group enhances hydrophobic binding and metabolic stability by resisting oxidative degradation . Carbamoylphenyl vs.
  • Pharmacokinetic Considerations :

    • Bromine (BG15209) and chlorine ( compound) substituents increase molecular weight and lipophilicity, which may improve tissue penetration but reduce solubility .
    • The absence of BMS-777607’s ethoxy group in the target compound suggests lower oral efficacy, as ethoxy groups often enhance metabolic stability and absorption .

Q & A

Q. How can researchers optimize the synthesis of N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide to maximize yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters:

  • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) or bases to accelerate key steps like amide bond formation .
  • Temperature : Maintain 60–80°C for cyclization reactions to minimize side products .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Analytical Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress, while NMR and mass spectrometry confirm structural integrity .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bonds (amide I/II bands) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈FN₃O₃) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles for steric effects .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

Methodological Answer: Stability studies should include:

  • Accelerated Degradation Tests : Expose to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products .
  • pH Stability : Incubate in buffers (pH 1–9) and monitor hydrolysis of the carboxamide group using UV-Vis spectroscopy .
  • Light Sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux-hours) .

Q. What methods are recommended for assessing purity in preclinical studies?

Methodological Answer: Combine orthogonal techniques:

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) .
  • Elemental Analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .
  • Karl Fischer Titration : Quantify residual water (<0.1% w/w) .

Q. Which in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer: Prioritize target-specific assays:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cell Viability : MTT or ATP-luciferase assays in cancer cell lines (e.g., HepG2 or MCF-7) .
  • Membrane Permeability : Caco-2 monolayer models to predict oral bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

Methodological Answer: SAR strategies include:

  • Substituent Modification : Replace the 4-fluorophenyl group with chloro or nitro groups to enhance target binding .
  • Scaffold Hopping : Synthesize naphthyridine or quinoline analogs to improve metabolic stability .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Address discrepancies via:

  • Orthogonal Assays : Validate cytotoxicity in both 2D cell cultures and 3D spheroids .
  • Dose-Response Meta-Analysis : Pool data from multiple studies using Bayesian hierarchical models .
  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. What experimental designs are effective for studying reaction kinetics in dihydropyridine derivatives?

Methodological Answer: Advanced kinetic approaches:

  • Stopped-Flow Spectroscopy : Monitor rapid intermediates in oxidation/reduction reactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • DoE (Design of Experiments) : Apply factorial designs to optimize reaction time and catalyst loading .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Solvent effects are probed via:

  • Kamlet-Taft Parameters : Correlate solvent polarity (π*) with reaction rates in SNAr reactions .
  • DFT Calculations : Simulate transition states in polar aprotic (DMF) vs. protic (EtOH) solvents .
  • Kinetic Isotope Effects (KIE) : Study deuterated solvents to elucidate proton-transfer mechanisms .

Q. What computational tools are recommended for predicting the compound’s interactions with biological targets?

Methodological Answer: Integrate multi-scale modeling:

  • Molecular Docking (AutoDock Vina) : Screen against X-ray structures of kinases or GPCRs .
  • MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
  • ADMET Prediction (SwissADME) : Forecast bioavailability, CYP inhibition, and hERG liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.